



Application Notes and Protocols for C14-4 Mediated Luciferase mRNA Delivery

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Compound of Interest		
Compound Name:	C14-4	
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These application notes provide a comprehensive overview and detailed protocols for the utilization of the ionizable lipid **C14-4** in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of luciferase messenger RNA (mRNA). The following sections detail the biophysical characteristics, in vitro and in vivo applications, and step-by-step experimental procedures.

Introduction to C14-4 Lipid Nanoparticles

C14-4 is an ionizable lipid that has demonstrated high efficacy in the delivery of mRNA to various cell types, particularly human T cells.[1] Lipid nanoparticles formulated with C14-4 offer a significant improvement over traditional transfection methods like electroporation, providing comparable or enhanced mRNA delivery with substantially reduced cytotoxicity.[1][2] The transient nature of mRNA expression makes this delivery system particularly suitable for applications such as CAR T cell engineering and vaccine development, where controlled protein expression is crucial.[1]

Key Advantages of C14-4 LNPs:

High Transfection Efficiency: Achieves significant protein expression from delivered mRNA.
 [1]



- Low Cytotoxicity: Minimizes cell death compared to methods like electroporation.[1][2]
- Transient Expression: Allows for controlled, temporary protein production.[1]
- Versatility: Effective for both in vitro cell line transfection and primary cell engineering.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving **C14-4** LNPs for luciferase mRNA delivery.

Table 1: Biophysical Characteristics of C14-4 LNPs

Parameter	Value	Reference
Diameter (nm)	70.17	[1]
Polydispersity Index (PDI)	< 0.2 (low)	[2]
mRNA Concentration (ng/μL)	35.6	[1]
Encapsulation Efficiency	Good (specific % not stated)	[2]

Table 2: In Vitro Luciferase Expression in Jurkat Cells

mRNA Dose (ng)	Luciferase Expression (Normalized)	Cell Viability (%)	Reference
>20	Enhanced	Not specified	[1]
30	Optimal	Not specified	[1]
Not specified	23% decrease after 48h	No significant difference from untreated	[1]

Table 3: In Vitro Luciferase Expression in Primary Human T Cells



LNP Formulation	Luciferase Expression (Compared to Crude)	Cell Viability (%)	Reference
Purified C14-4	Significantly Increased	~76 - 78	[1]
Crude C14-4	Baseline	~76 - 78	[1]

Table 4: In Vivo Luciferase mRNA Delivery in Mice

Route of	mRNA Dose	Primary Organ	Imaging Time	Reference
Administration	per Mouse	Targeted	Point	
Intravenous (i.v.)	10 μg	Liver	6 hours	[3]

Experimental Protocols Protocol for C14-4 LNP Formulation

This protocol describes the preparation of **C14-4** LNPs encapsulating luciferase mRNA using microfluidic mixing.

Materials:

- C14-4 ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000))
- Luciferase mRNA
- Ethanol
- 50 mM Sodium Acetate, pH 4.5



- Phosphate Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device
- Dialysis cassette (e.g., 30 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution (Organic Phase):
 - Dissolve C14-4, DOPE, cholesterol, and DMG-PEG(2000) in ethanol at a molar ratio of 35:16:46.5:2.5.[2]
- Prepare mRNA Solution (Aqueous Phase):
 - Dilute luciferase mRNA to a concentration of 200 μ g/mL in 50 mM sodium acetate, pH 4.5. [2]
- Microfluidic Mixing:
 - Set the total flow rate on the microfluidic device to 10 mL/min.[2]
 - Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[2]
 - Inject the organic phase and aqueous phase into their respective inlets.
 - Collect the resulting LNP solution from the outlet.
- Dialysis:
 - Transfer the collected LNP solution to a dialysis cassette.
 - Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[2]
- Storage:
 - Store the purified LNPs at 4°C for short-term use.



Protocol for In Vitro Transfection of Jurkat Cells

This protocol details the procedure for transfecting Jurkat cells with **C14-4** LNPs containing luciferase mRNA.

Materials:

- C14-4 LNPs with encapsulated luciferase mRNA
- Jurkat cells
- · Complete cell culture medium
- 96-well plates
- · Luciferase assay reagent
- Luminometer

Procedure:

- · Cell Seeding:
 - Seed Jurkat cells in a 96-well plate at a density of 100,000 cells per well.
- LNP Treatment:
 - Dilute the C14-4 LNP solution to the desired final mRNA concentrations (e.g., 125, 250, or 500 ng/mL) in complete cell culture medium.[2]
 - Add the diluted LNP solution to the wells containing the Jurkat cells.
- Incubation:
 - Incubate the cells for 24 to 48 hours at 37°C in a CO2 incubator.[2] Maximal transfection efficiency is typically observed around 48 hours.[2]
- Luciferase Assay:



- After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
- Read the luminescence signal using a luminometer.

Protocol for In Vivo Luciferase mRNA Delivery in Mice

This protocol outlines the intravenous administration of **C14-4** LNPs for luciferase mRNA delivery in mice.

Materials:

- C14-4 LNPs with encapsulated luciferase mRNA
- Wild-type mice (e.g., C57BL/6J)
- Sterile PBS
- In vivo imaging system (IVIS)
- D-luciferin substrate

Procedure:

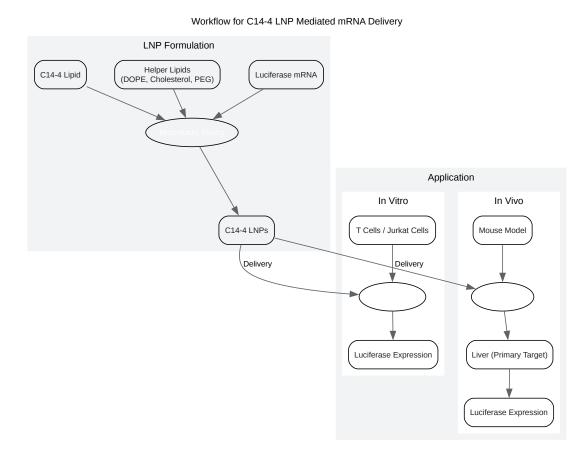
- LNP Preparation:
 - Dilute the C14-4 LNP solution in sterile PBS to achieve a final dose of 10 μg of mRNA per mouse.[3]
- Administration:
 - Inject the prepared LNP solution into the tail vein of the mice.[3]
- In Vivo Imaging:
 - At 6 hours post-injection, administer D-luciferin to the mice according to the imaging system's protocol.[3]
 - Anesthetize the mice and place them in the in vivo imaging system.



- Acquire bioluminescence images to detect luciferase expression.
- Ex Vivo Organ Imaging (Optional):
 - Following in vivo imaging, euthanize the mice and dissect key organs (liver, spleen, lungs, etc.).
 - Image the dissected organs to determine the biodistribution of luciferase expression.

Visualizations Experimental Workflow and Signaling Pathways





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Caption: Workflow of C14-4 LNP formulation and delivery for luciferase mRNA expression.



C14-4 LNP (Neutral Charge at pH 7.4) Interaction Cell Membrane Endosome (Acidic pH) C14-4 Protonation (Positive Charge) mRNA Release into Cytoplasm Translation by Ribosomes Luciferase Protein

Cellular Uptake and Endosomal Escape of C14-4 LNPs

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Caption: Mechanism of C14-4 LNP cellular uptake and mRNA release.



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